5-(2-FURYL)-4-[((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-(2-FURYL)-4-[((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes furan and triazole rings, as well as tetrafluorophenoxy and hydrosulfide groups
Preparation Methods
The synthesis of 5-(2-FURYL)-4-[((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of the furan and triazole precursors. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and triazole rings, using reagents like halogens or alkylating agents. Major products formed from these reactions include substituted furans and triazoles.
Scientific Research Applications
5-(2-FURYL)-4-[((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-4-[((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(2-FURYL)-4-[((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carboxylic acid
- 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde
- 6-Methyl-2-(5-methyl-5-vinyltetrahydro-2-furanyl)-5-hepten-3-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N4O3S/c19-11-6-12(20)15(22)16(14(11)21)28-8-10-4-3-9(29-10)7-23-26-17(24-25-18(26)30)13-2-1-5-27-13/h1-7H,8H2,(H,25,30)/b23-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGPJWOBBKELIL-HCGXMYGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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